molecular formula C9H2Cl5FO2 B8650718 Pentachlorophenyl 2-fluoroprop-2-enoate CAS No. 114589-64-9

Pentachlorophenyl 2-fluoroprop-2-enoate

Cat. No.: B8650718
CAS No.: 114589-64-9
M. Wt: 338.4 g/mol
InChI Key: KJLRLQQRENYILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentachlorophenyl 2-fluoroprop-2-enoate is a useful research compound. Its molecular formula is C9H2Cl5FO2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

114589-64-9

Molecular Formula

C9H2Cl5FO2

Molecular Weight

338.4 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) 2-fluoroprop-2-enoate

InChI

InChI=1S/C9H2Cl5FO2/c1-2(15)9(16)17-8-6(13)4(11)3(10)5(12)7(8)14/h1H2

InChI Key

KJLRLQQRENYILJ-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

13.9 g (0.128 mol) of α-fluoroacryloyl chloride (obtained in accordance with example 1c) were added dropwise, at a temperature of 25° C., with stirring and in the course of 30 minutes, to a solution of 30 g (0.0985 mol) of potassium pentachlorophenate in 400 ml of anhydrous acetonitrile, and the reaction mixture was then stirred for a further 90 minutes at the same temperature. The solid formed was filtered off and washed with 20 ml of anhydrous acetonitrile. After 0.01 g of hydroquinone monomethyl ether had been added, the volatile constituents in the mixture of filtrate and washing liquor were distilled off and the residue was recrystallized from boiling n-hexane. 17 g (51% of theory) of pentachlorophenyl α-fluoroacrylate were obtained, melting point 90° to 92° C.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

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